molecular formula C13H14BF3KNO2 B1324452 Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate CAS No. 945493-51-6

Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate

Cat. No.: B1324452
CAS No.: 945493-51-6
M. Wt: 323.16 g/mol
InChI Key: IIPRPASPOXMUTF-UHFFFAOYSA-N
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Description

Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate is a versatile organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a trifluoroborate group, which enhances its stability and reactivity, making it a valuable building block for constructing complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen further increases its utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate can be synthesized through a multi-step process:

    Protection of Indole Nitrogen: The indole nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step yields 1-(tert-butoxycarbonyl)-1H-indole.

    Borylation: The protected indole undergoes borylation using a boron reagent like bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base. This step forms the boronic ester intermediate.

    Trifluoroboration: The boronic ester is then treated with potassium trifluoroborate (KBF3) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate primarily undergoes the following types of reactions:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the trifluoroborate compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, producing biaryl or styrene derivatives.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or PdCl2(dppf) are commonly used.

    Bases: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) facilitate the reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.

Major Products

The major products formed from these reactions include biaryl compounds, styrenes, and various substituted indoles, depending on the specific reaction partners and conditions used.

Scientific Research Applications

Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate has numerous applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.

    Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.

    Medicine: It serves as a key intermediate in the synthesis of drug candidates and therapeutic agents.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate exerts its effects involves the following steps:

    Activation: The trifluoroborate group is activated by the palladium catalyst, forming a palladium-boron complex.

    Transmetalation: The activated complex undergoes transmetalation with an aryl or vinyl halide, transferring the organic group to the palladium center.

    Reductive Elimination: The final step involves reductive elimination, where the coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Potassium [1-(tert-Butoxycarbonyl)-1H-indole-3-yl]trifluoroborate
  • Potassium [1-(tert-Butoxycarbonyl)-1H-pyrrole-2-yl]trifluoroborate
  • Potassium [1-(tert-Butoxycarbonyl)-1H-pyrrole-3-yl]trifluoroborate

Uniqueness

Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate is unique due to its specific substitution pattern on the indole ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the Boc protecting group further enhances its utility in various synthetic applications, making it a valuable tool in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and unique features

Properties

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BF3NO2.K/c1-13(2,3)20-12(19)18-10-7-5-4-6-9(10)8-11(18)14(15,16)17;/h4-8H,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPRPASPOXMUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635403
Record name Potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945493-51-6
Record name Potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 945493-51-6
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